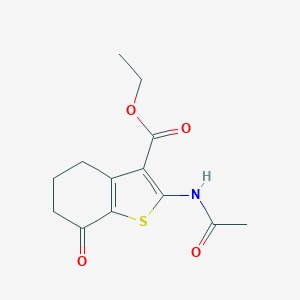

Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Vue d'ensemble

Description

Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 2-bromoacrylate with a suitable thiophene derivative followed by intramolecular cyclization can yield the desired benzothiophene core. Subsequent acetylation and esterification steps are then employed to introduce the acetylamino and ethyl ester groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

Substitution: The acetylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Biology: Its structural features make it a candidate for studying enzyme interactions and biological pathways, potentially leading to the development of new therapeutic agents.

Medicine: Derivatives of benzothiophene have shown promise in the treatment of various diseases, including cancer and inflammatory disorders. This compound may serve as a lead compound for the development of new drugs.

Mécanisme D'action

The mechanism of action of Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, while the benzothiophene core can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives, such as:

Ethyl 2-(amino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Lacks the acetyl group, which may affect its biological activity and chemical reactivity.

Mthis compound: Contains a methyl ester group instead of an ethyl ester, which may influence its solubility and pharmacokinetic properties.

Ethyl 2-(acetylamino)-7-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Contains a hydroxyl group instead of a ketone, which may alter its chemical reactivity and biological interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 91421-24-8) is a compound of interest due to its potential biological activities, particularly in cancer therapy and neuroprotection. This article reviews the biological activity of this compound, highlighting its antitumor effects and other pharmacological properties based on diverse research findings.

- Molecular Formula : C13H15NO4S

- Molecular Weight : 281.33 g/mol

- Chemical Structure : The compound features a benzothiophene core with an acetylamino group and a carboxylate ester.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties. The following table summarizes key findings from various studies regarding its cytotoxic effects against different cancer cell lines.

The compound's mechanism involves:

- Induction of Apoptosis : It has been shown to increase early and late apoptotic cell populations significantly in MCF-7 cells, indicating a potent ability to induce programmed cell death.

- Cell Cycle Arrest : Flow cytometry analyses revealed that the compound causes G2/M phase arrest in cancer cells, which is crucial for inhibiting tumor growth.

- Reduction in Viability : The treatment resulted in a notable decrease in cell viability across various cancer types.

Neuroprotective Effects

In addition to its antitumor activity, this compound has been investigated for neuroprotective properties:

- Mechanism : The compound has shown potential as an acetylcholinesterase inhibitor, which may contribute to its neuroprotective effects by preventing the breakdown of acetylcholine in synaptic clefts.

Case Studies

- Breast Cancer Study : In an experimental setting using MCF-7 cells, treatment with the compound led to a significant reduction in cell viability by approximately 26.86% , with apoptosis rates increasing markedly compared to untreated controls .

- Cytotoxicity Assessment : In another study involving multiple cancer cell lines, the compound displayed varying degrees of cytotoxicity with IC50 values ranging from 23.2 μM to 45 μM , demonstrating its broad-spectrum activity against different tumors .

Propriétés

IUPAC Name |

ethyl 2-acetamido-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c1-3-18-13(17)10-8-5-4-6-9(16)11(8)19-12(10)14-7(2)15/h3-6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJXZTHTKNOGNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.